molecular formula C10H9BrN2O B6278319 3-bromo-4-methoxyquinolin-6-amine CAS No. 2825007-55-2

3-bromo-4-methoxyquinolin-6-amine

Cat. No.: B6278319
CAS No.: 2825007-55-2
M. Wt: 253.1
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Description

3-Bromo-4-methoxyquinolin-6-amine is a quinoline derivative with the molecular formula C10H9BrN2O Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of 4-methoxyquinoline. The resulting 3-bromo-4-methoxyquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by stabilizing DNA strand breaks created by enzymes like DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately cell death . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methoxyquinolin-6-amine is unique due to the presence of both bromine and amine groups, which provide distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.

Properties

CAS No.

2825007-55-2

Molecular Formula

C10H9BrN2O

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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